4-(Chloromethyl)benzyl alcohol
Overview
Description
4-(Chloromethyl)benzyl alcohol is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a chloromethyl group attached to a benzyl alcohol moiety. This structure allows it to undergo various chemical reactions, making it a valuable building block in the synthesis of pharmaceuticals, polymers, and other organic compounds.
Synthesis Analysis
The synthesis of chloromethylated compounds can be achieved through various methods. One approach involves the InCl3-catalyzed reaction of alcohols with chlorodimethylsilane (HSiMe2Cl) in the presence of benzil, which allows for the selective chlorination of secondary or tertiary alcohols under mild conditions . Another method for synthesizing chloromethylated compounds is the reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of zinc metal and a chiral ligand, leading to products like 1-[(4-(bromomethyl)phenyl]-2-(prop-2-yn-1-yloxy)ethanol with moderate yield and high selectivity .
Molecular Structure Analysis
The molecular structure of chloromethylated compounds can be quite complex and is often elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 4-(chloromethyl)benzophenone, a related compound, reveals that the two benzene rings form a dihedral angle, and the crystal packing is stabilized by intermolecular C-H...π interactions10. Similarly, the molecular structures of novel azoles with a 4-chloromethylphenyl moiety have been ascertained, showing planar central tetrazole rings and specific dihedral angles between phenyl rings .
Chemical Reactions Analysis
Chloromethylated compounds like 4-(chloromethyl)benzyl alcohol can participate in a variety of chemical reactions. For example, 1-benzyl-4-(chloromethyl)piperidine can react with purines in a basic medium to yield N-benzylpiperidine and N-benzylpyrrolidine derivatives, which are of pharmacological interest . Additionally, the cyclization reaction of benzyl alcohol containing amides can lead to unexpected chlorination, yielding novel azoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethylated compounds are influenced by their molecular structure. For instance, the resolution of 4-chloromandelic acid using (R)-(+)-benzyl-1-phenylethylamine as a resolving agent shows that halogen interactions, such as chlorine...chlorine and Cl/π interactions, play a significant role in chiral recognition, affecting properties like melting point, heat of fusion, and solubility . The reaction between TiCl4 and benzyl alcohol can produce highly crystalline titania nanoparticles, with properties such as particle size and surface area being adjustable through the reaction conditions .
Scientific Research Applications
Synthesis and Catalysis
4-Vinyl benzyl alcohol, synthesized from 4-chloromethyl styrene, involves phase transfer catalysis. This process is influenced by factors like catalyst type, reaction temperature, and hydrolytic reagent, impacting the yield and character of the product (Xu Yong-ji, 2007).
Photocatalysis
Photocatalytic oxidation of derivatives like 4-chlorobenzyl alcohol into aldehydes using TiO2 under O2 atmosphere and visible light has been studied. This reaction showcases the potential of 4-(Chloromethyl)benzyl alcohol derivatives in photocatalytic applications (S. Higashimoto et al., 2009).
Surface and Solubility Properties
The interaction between titanium tetrachloride and benzyl alcohol in the presence of ligands leads to in-situ functionalization of titania nanoparticles. This method tailors surface and solubility properties of nanoparticles, highlighting the role of benzyl alcohol derivatives in nanotechnology (M. Niederberger et al., 2004).
Chemical Reactions
In organic chemistry, 4-(Chloromethyl)benzyl alcohol derivatives are used in various reactions, like the methanesulfonylation of benzimidazolemethanol and α(2-benzimidazolyl)benzyl alcohol, illustrating their versatility in synthesizing diverse compounds (A. J. Charlson, 1973).
Renewable Chemical Production
Exploration of renewable production of benzyl alcohol from glucose using engineered Escherichia coli demonstrates the potential of 4-(Chloromethyl)benzyl alcohol derivatives in sustainable chemical production (S. Pugh et al., 2015).
Analytical Chemistry
The study of benzyl alcohol absorption kinetics and its identification in human serum and postmortem blood reveal the application of 4-(Chloromethyl)benzyl alcohol derivatives in analytical and forensic chemistry (B. Ballard & E. Menczel, 1967; A. Dasgupta & G. Steinagel, 1997).
Safety And Hazards
4-(Chloromethyl)benzyl alcohol is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[4-(chloromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGALXJIOJZXBBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408409 | |
Record name | 4-(Chloromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)benzyl alcohol | |
CAS RN |
16473-35-1 | |
Record name | 4-(Chloromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloromethyl benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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